1-Phenoxyethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

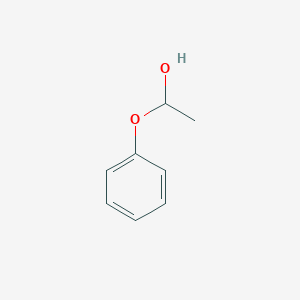

Structure

2D Structure

3D Structure

Properties

CAS No. |

56101-99-6 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

1-phenoxyethanol |

InChI |

InChI=1S/C8H10O2/c1-7(9)10-8-5-3-2-4-6-8/h2-7,9H,1H3 |

InChI Key |

XEFAJZOBODPHBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

1-Phenoxyethanol's Bacterial Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxyethanol is a widely utilized antimicrobial preservative in pharmaceutical, cosmetic, and industrial applications.[1] Its broad-spectrum efficacy against a variety of bacteria stems from a multi-pronged mechanism of action, primarily targeting the integrity of the bacterial cell membrane, inhibiting essential macromolecular synthesis, and disrupting key enzymatic activities. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its bactericidal and bacteriostatic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanisms of Action

This compound's antimicrobial activity is not attributed to a single mode of action but rather a combination of effects that collectively lead to the inhibition of bacterial growth and cell death. The primary mechanisms are detailed below.

Disruption of Bacterial Cell Membrane Integrity

One of the principal actions of this compound is the disruption of the bacterial cell membrane.[1] This leads to a loss of the membrane's selective permeability, resulting in several detrimental consequences for the bacterium.

-

Increased Permeability and Leakage of Intracellular Components: Phenoxyethanol integrates into the lipid bilayer of the cell membrane, altering its structure and increasing its fluidity. This leads to the leakage of essential small molecules and ions from the cytoplasm, most notably potassium ions (K+).[2][3] The loss of this crucial ion disrupts the electrochemical gradients necessary for various cellular processes.

-

Dissipation of Membrane Potential: The bacterial cell membrane maintains a proton motive force (PMF), which is essential for ATP synthesis, nutrient transport, and motility. Phenoxyethanol acts as an uncoupler of oxidative phosphorylation, dissipating the proton gradient across the membrane.[4] This disruption of the PMF severely impairs the cell's energy metabolism.

Inhibition of Macromolecular Synthesis

This compound has been shown to directly interfere with the synthesis of essential macromolecules required for bacterial growth and replication.

-

Inhibition of DNA and RNA Synthesis: Studies have demonstrated that this compound can directly inhibit the biosynthesis of DNA and RNA.[2] The precise mechanism of this inhibition is not fully elucidated but is a significant contributor to its bacteriostatic effects at sub-lethal concentrations.

-

Inhibition of Protein Synthesis: While perhaps a secondary effect compared to DNA and RNA synthesis inhibition, phenoxyethanol can also impede protein synthesis. This effect becomes more pronounced at higher concentrations and contributes to the overall cessation of cellular functions.

Enzyme Inhibition

This compound can target and inhibit specific bacterial enzymes, further disrupting critical metabolic pathways.

-

Inhibition of Malate Dehydrogenase: A key target of phenoxyethanol is the enzyme malate dehydrogenase, a crucial component of the citric acid cycle (TCA cycle).[4] By inhibiting this enzyme, phenoxyethanol disrupts cellular respiration and energy production.

Quantitative Data: Antimicrobial Efficacy

The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

| Microorganism | Strain | MIC (μg/mL) |

| Escherichia coli | ATCC 8739 | 3600 |

| Pseudomonas aeruginosa | ATCC 9027 | 3200 |

| Staphylococcus aureus | ATCC 6538 | 8500 |

| Candida albicans | ATCC 10231 | 5400 |

| Aspergillus brasiliensis | ATCC 16404 | 3300 |

Visualizing the Mechanism and Workflows

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxyethanol, also known as ethylene glycol monophenyl ether, is an aromatic ether and a primary alcohol with the chemical formula C8H10O2.[1] It is a colorless, oily liquid with a faint rose-like scent.[1][2] This compound is found naturally in green tea but is typically synthesized for commercial use.[3][4] this compound is widely utilized in the pharmaceutical, cosmetic, and personal care industries as a preservative due to its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[4][5][6] It also serves as a stabilizer in perfumes, a solvent for dyes, inks, and resins, and as a fixative for fragrances.[1][6][7] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral analysis of this compound.

Chemical Structure and Identification

This compound is characterized by a phenyl group (C6H5) connected to an ethanol group via an ether linkage. This structure confers both aromatic and alcohol functionalities to the molecule.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Phenoxyethan-1-ol[2] |

| Synonyms | Phenoxyethanol, Ethylene glycol monophenyl ether, Phenyl cellosolve, Rose ether[1][2] |

| CAS Number | 122-99-6[1] |

| EC Number | 204-589-7[1] |

| Molecular Formula | C8H10O2[1] |

| Molecular Weight | 138.17 g/mol [1] |

| InChI | InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2[8] |

| Canonical SMILES | C1=CC=C(C=C1)OCCO[8] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Appearance | Colorless, oily liquid[1][2] |

| Odor | Faint rose-like[1][2] |

| Melting Point | 11-14 °C[1][8] |

| Boiling Point | 247 °C[1][2] |

| Density | 1.102 g/cm³ at 20 °C[8][9] |

| Solubility in water | 26 g/kg[1][2] |

| Solubility in other solvents | Miscible with ethanol, glycerol, propylene glycol; Soluble in chloroform, diethyl ether, and alkali[1][2] |

| Vapor Pressure | 0.001 kPa[2] |

| logP (Octanol-Water Partition Coefficient) | 1.2[10] |

| Refractive Index (nD) | 1.534 at 20 °C[2] |

| Stability | Stable up to 85 °C and in a pH range of 3 to 10[1][11] |

Synthesis of this compound

The most common industrial method for synthesizing this compound is the hydroxyethylation of phenol, a variant of the Williamson ether synthesis.[2][3][7] This process involves the reaction of phenol with ethylene oxide in an alkaline medium.[3][12][13]

Synthesis Workflow

Experimental Protocols

Determination of Melting Point

The melting point of this compound, which is near room temperature, can be determined using a capillary tube method with a suitable cooling and heating apparatus.

-

Sample Preparation : A small amount of finely powdered, solid this compound (cooled below its melting point) is packed into a capillary tube.[14]

-

Apparatus Setup : The capillary tube is attached to a thermometer and placed in a heating/cooling bath (like a Thiele tube) or a digital melting point apparatus.[14]

-

Measurement : The sample is cooled until completely solid and then heated slowly (approximately 1-2 °C per minute) near the expected melting point.[14]

-

Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.

Determination of Boiling Point

The boiling point is determined by heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure.

-

Apparatus Setup : A small volume of this compound is placed in a test tube with an inverted capillary tube (sealed at the top). The test tube is attached to a thermometer and heated in a Thiele tube or similar heating apparatus.[4][15]

-

Heating : The apparatus is heated gently, and a stream of bubbles will emerge from the open end of the inverted capillary tube as the liquid boils.[15]

-

Measurement : The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[4][15]

Spectroscopic Analysis

-

Sample Preparation : For a neat liquid sample like this compound, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][13]

-

Data Acquisition : A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is obtained.[16]

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl3).[17]

-

Data Acquisition : The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are then acquired.[17]

-

Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, vaporized, and ionized, typically using Electron Ionization (EI) for a volatile compound like this compound.[9][18]

-

Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[11]

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Observed Peaks and Interpretation |

| ¹H NMR | δ (ppm) in CDCl3: ~7.3 (m, 2H, Ar-H), ~6.9 (m, 3H, Ar-H), ~4.1 (t, 2H, -O-CH2-), ~3.9 (t, 2H, -CH2-OH), ~2.0 (s, 1H, -OH)[19] |

| ¹³C NMR | Expected shifts (ppm): ~158 (C-OAr), ~129 (Ar-CH), ~121 (Ar-CH), ~114 (Ar-CH), ~69 (-O-CH2-), ~61 (-CH2-OH) |

| IR Spectroscopy | ν (cm⁻¹): ~3400 (broad, O-H stretch), ~3060 (C-H aromatic stretch), ~2930 (C-H aliphatic stretch), ~1600 & ~1500 (C=C aromatic stretch), ~1240 (asymmetric C-O-C ether stretch), ~1040 (C-O alcohol stretch)[17][18] |

| Mass Spectrometry (EI) | m/z: 138 (M+), 107 (M -CH2OH)+, 94 (C6H5OH)+, 77 (C6H5)+ |

Mechanism of Antimicrobial Action

This compound exerts its antimicrobial effect primarily by disrupting the bacterial cell membrane.[20] This action is not targeted at a specific signaling pathway but is a more general mechanism that compromises the cell's integrity.

Safety and Toxicology

This compound is considered safe for use in cosmetic products at a maximum concentration of 1%.[5][16] It is not a primary skin irritant or sensitizer in clinical studies and is not considered phototoxic. High doses in animal studies have shown systemic effects, but these exposure levels are significantly higher than those experienced by consumers of products containing this compound.[5][21]

Conclusion

This compound is a well-characterized compound with a stable chemical structure and a range of useful physicochemical properties. Its primary application as a preservative is supported by its broad-spectrum antimicrobial activity. The synthesis is straightforward, and its structure is readily confirmed by standard spectroscopic techniques. This guide provides essential technical information for professionals in research, development, and formulation who utilize this versatile compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. quora.com [quora.com]

- 6. The main use of phenoxyethanol [sprchemical.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. scribd.com [scribd.com]

- 11. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ursinus.edu [ursinus.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pennwest.edu [pennwest.edu]

Spectroscopic analysis of 1-Phenoxyethanol (NMR, IR, Mass Spec)

Spectroscopic Analysis of 2-Phenoxyethanol: A Technical Guide

Introduction

2-Phenoxyethanol (C₈H₁₀O₂) is a glycol ether widely utilized in various industries, serving as a preservative in cosmetics and pharmaceuticals, a solvent for inks and resins, a fixative in perfumes, and an anesthetic in aquaculture.[1][2][3] Its broad-spectrum antimicrobial properties and chemical stability make it a valuable component in numerous formulations.[2][4] Accurate identification and characterization of 2-Phenoxyethanol are critical for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Phenoxyethanol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the interpretation of spectral data, experimental protocols, and the logical workflow for structural elucidation, tailored for researchers, scientists, and drug development professionals.

Note: The compound is commonly known as 2-Phenoxyethanol, its IUPAC name. It is synthesized by the reaction of phenol with ethylene oxide in an alkaline medium.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Phenoxyethanol provides information on the number of different types of protons and their neighboring environments. The spectrum is typically run in a deuterated solvent like chloroform (CDCl₃). The key signals are summarized in the table below.[6]

Table 1: ¹H NMR Data for 2-Phenoxyethanol in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.26 | Multiplet | 2H | Ar-H (meta) |

| ~6.99 - 6.92 | Multiplet | 3H | Ar-H (ortho, para) |

| ~4.12 | Triplet | 2H | O-CH₂-CH₂-OH |

| ~3.98 | Triplet | 2H | O-CH₂-CH₂-OH |

| ~2.0 - 3.0 | Broad Singlet | 1H | -OH |

Data sourced from various spectral databases recorded at different frequencies.[6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 2-Phenoxyethanol in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 158.6 | Ar-C (quaternary, C-O) |

| 129.5 | Ar-C (meta) |

| 121.2 | Ar-C (para) |

| 114.6 | Ar-C (ortho) |

| 69.4 | O-C H₂-CH₂-OH |

| 61.5 | O-CH₂-C H₂-OH |

Data sourced from spectral databases.[7][8]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of 2-Phenoxyethanol is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Phenoxyethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or 500 MHz spectrometer.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

IR Spectral Data

The IR spectrum of 2-Phenoxyethanol shows characteristic absorption bands corresponding to its alcohol, ether, and aromatic functionalities.

Table 3: Key IR Absorption Bands for 2-Phenoxyethanol

| Frequency (cm⁻¹) | Intensity | Bond Vibration / Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded alcohol) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic sp²) |

| 3000 - 2850 | Medium | C-H Stretch (Aliphatic sp³) |

| 1600, 1500 | Medium-Strong | C=C Stretch (Aromatic ring) |

| 1250 - 1020 | Strong | C-O Stretch (Aryl ether and primary alcohol) |

| 900 - 675 | Strong | C-H Bend ("oop", out-of-plane) (Aromatic) |

Data interpreted from spectral databases and standard IR correlation charts.[9][10]

Experimental Protocol for IR Spectroscopy

For a liquid sample like 2-Phenoxyethanol, the spectrum is typically obtained using the thin-film method:

-

Sample Preparation: Place one or two drops of neat 2-Phenoxyethanol onto the surface of a salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

First, run a background scan with the empty beam path to record the spectrum of atmospheric CO₂ and water vapor.

-

Run the sample scan to obtain the absorbance spectrum of 2-Phenoxyethanol. The software automatically subtracts the background spectrum.

-

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Mass Spectral Data

The electron ionization (EI) mass spectrum of 2-Phenoxyethanol shows a molecular ion peak and several characteristic fragment ions.

Table 4: Major Ions in the Mass Spectrum of 2-Phenoxyethanol

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 138 | 39 | [C₈H₁₀O₂]⁺ (Molecular Ion) |

| 94 | 100 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 77 | 24 | [C₆H₅]⁺ (Phenyl cation) |

| 66 | 10 | [C₅H₆]⁺ |

| 45 | 9 | [CH₂CH₂OH]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center and other databases.[6][11]

Fragmentation Pathway

Under electron ionization, 2-Phenoxyethanol undergoes characteristic fragmentation. The most prominent pathway involves the cleavage of the ether bond to produce the base peak at m/z 94, corresponding to the stable phenol radical cation.[12] Further fragmentation of the aromatic ring leads to other common ions.

Caption: Proposed Mass Spectrometry Fragmentation Pathway of 2-Phenoxyethanol.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like 2-Phenoxyethanol.

-

Sample Preparation: Prepare a dilute solution of 2-Phenoxyethanol (~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or HP-5ms).

-

A temperature program is used to separate the components of the mixture. For a pure sample, this step ensures it enters the mass spectrometer at a predictable time.

-

-

MS Analysis:

-

As 2-Phenoxyethanol elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) is commonly used, where molecules are bombarded with 70 eV electrons.

-

The resulting ions (molecular ion and fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Integrated Spectroscopic Workflow

The combination of NMR, IR, and MS provides complementary information that leads to the unambiguous structural confirmation of 2-Phenoxyethanol. The logical workflow for this integrated analysis is depicted below.

Caption: Integrated Workflow for Spectroscopic Analysis.

The spectroscopic analysis of 2-Phenoxyethanol using NMR, IR, and MS provides a complete picture of its molecular structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (hydroxyl, ether, aromatic ring), and mass spectrometry determines the molecular weight and characteristic fragmentation patterns. Together, these techniques offer a robust and reliable methodology for the identification and quality assessment of 2-Phenoxyethanol, which is essential for its application in the pharmaceutical and chemical industries.

References

- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]

- 3. 2-Phenoxyethanol | 122-99-6 [chemicalbook.com]

- 4. 2-Phenoxyethanol (EPH) cas no. 122-99-6 | UniVOOK Chemical [univook.com]

- 5. 2-Phenoxyethanol [drugfuture.com]

- 6. 2-Phenoxyethanol(122-99-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Phenoxyethanol(122-99-6) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Phenoxyethanol(122-99-6) IR Spectrum [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Ethanol, 2-phenoxy- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 1-Phenoxyethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 1-Phenoxyethanol (also known as 2-phenoxyethanol, ethylene glycol monophenyl ether) in a variety of common organic solvents. This document is intended to be a critical resource for professionals in research, scientific, and drug development fields who utilize this compound in their formulations and require a detailed understanding of its solubility characteristics.

Introduction to this compound

This compound is a versatile glycol ether with a faint aromatic odor. It is widely used in the pharmaceutical, cosmetic, and personal care industries as a preservative, solvent, and stabilizer.[1][2][3] Its efficacy in these roles is often intrinsically linked to its solubility in the formulation's solvent system. A comprehensive knowledge of its solubility is therefore paramount for formulation development, ensuring product stability, and optimizing performance.

Qualitative and Quantitative Solubility of this compound

This compound exhibits a broad range of solubility in organic solvents, a characteristic attributable to its molecular structure which contains both a polar hydroxyl group and a non-polar phenyl group. This amphiphilic nature allows it to be miscible with many common organic solvents.

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that for many solvents, this compound is described as "miscible," indicating that it is soluble in all proportions. In such cases, a specific quantitative value is not applicable.

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL) at 20°C | Citation(s) |

| Acetone | Ketone | Miscible | Not Applicable | [4][5] |

| Ethanol (95-96%) | Alcohol | Miscible | Not Applicable | [4][5] |

| Glycerin (Glycerol) | Polyol | Miscible | Not Applicable | [2][4][5][6] |

| Propylene Glycol | Glycol | Miscible | Not Applicable | [2][6] |

| Diethyl Ether | Ether | Soluble | Data not available | [5] |

| Chloroform | Halogenated Hydrocarbon | Soluble | Data not available | [7] |

| Isopropyl Palmitate | Ester | Soluble | ~3.8 (1 in 26) | [8] |

| Mineral Oil | Hydrocarbon | Slightly Soluble | ~0.7 (1 in 143) | [8] |

| Peanut Oil | Triglyceride | Slightly Soluble | ~2.0 (1 in 50) | [4][5] |

| Olive Oil | Triglyceride | Slightly Soluble | Data not available | [4][5] |

| Water | Inorganic | Slightly Soluble | ~2.4 - 2.7 | [1][9][10][11][12] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of this compound solubility in an organic solvent, based on the widely used shake-flask method. This protocol is a general guideline and may require optimization based on the specific solvent and available analytical instrumentation.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 20°C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by sampling at different time points until the concentration of this compound in the solution remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature to allow undissolved material to settle.

-

To separate the undissolved solute, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.

-

Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining particulate matter.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve of known this compound concentrations in the specific solvent should be used for quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents, crucial for its effective application in pharmaceutical and cosmetic formulations. While extensive qualitative data confirms its miscibility with many common polar organic solvents, there is a need for more comprehensive quantitative data across a wider range of solvents and temperatures. The provided experimental protocol offers a robust framework for researchers to determine these specific solubility values, thereby enabling more precise and stable formulation development.

References

- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]

- 3. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 4. himedialabs.com [himedialabs.com]

- 5. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]

- 6. lotioncrafter.com [lotioncrafter.com]

- 7. macsenlab.com [macsenlab.com]

- 8. phexcom.com [phexcom.com]

- 9. madarcorporation.com [madarcorporation.com]

- 10. bioalkemia.com [bioalkemia.com]

- 11. makingcosmetics.com [makingcosmetics.com]

- 12. makingcosmetics.com [makingcosmetics.com]

Unveiling the Thermal Degradation Profile of 1-Phenoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of 1-phenoxyethanol, a widely utilized solvent and preservative in the pharmaceutical and cosmetic industries. Understanding its behavior at elevated temperatures is crucial for ensuring product stability, safety, and regulatory compliance. This document provides a comprehensive overview of its decomposition products, the methodologies for their analysis, and the potential degradation pathways.

Executive Summary

This compound, upon thermal stress, is anticipated to decompose into a variety of smaller molecules. While direct, comprehensive quantitative studies on its thermal decomposition are not extensively available in public literature, analysis of its constituent chemical moieties—the phenyl group and the ethylene glycol chain—along with data from related compounds like phenolic resins and other glycol ethers, allows for a predictive assessment of its primary decomposition products. The principal products expected from the pyrolysis of this compound include phenol, acetaldehyde, benzene, and smaller gaseous molecules such as carbon monoxide, carbon dioxide, and methane. The formation of these products is highly dependent on the temperature and the presence of oxygen.

Predicted Thermal Decomposition Products

Based on the analysis of related chemical structures, the thermal decomposition of this compound is likely to yield the products listed in the tables below. The quantitative data presented is extrapolated from studies on phenolic resins and ethylene glycol derivatives and should be considered as a predictive guide.

Table 1: Primary Decomposition Products

| Product Name | Chemical Formula | Boiling Point (°C) | Expected Formation Temperature Range (°C) | Notes |

| Phenol | C₆H₅OH | 181.7 | 400 - 600 | Primary product from the cleavage of the ether bond. |

| Acetaldehyde | CH₃CHO | 20.2 | 400 - 600 | Formed from the ethylene glycol portion of the molecule.[1] |

| Benzene | C₆H₆ | 80.1 | > 600 | Secondary product from the decomposition of phenol. |

| Toluene | C₇H₈ | 110.6 | > 600 | Minor product, potentially from secondary reactions. |

Table 2: Gaseous Decomposition Products

| Product Name | Chemical Formula | Formation Temperature Range (°C) | Notes |

| Carbon Monoxide | CO | > 500 | Incomplete combustion product. |

| Carbon Dioxide | CO₂ | > 500 | Complete combustion product. |

| Methane | CH₄ | > 600 | From the breakdown of the ethyl group. |

| Water | H₂O | > 300 | A common product of thermal decomposition. |

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound likely proceeds through a primary cleavage of the ether linkage, which is the most labile bond in the molecule. This initial fragmentation is followed by subsequent decomposition of the resulting products at higher temperatures.

Experimental Protocols for Thermal Decomposition Analysis

The identification and quantification of thermal decomposition products are typically achieved through a combination of analytical techniques. The most common and powerful method is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A small, precise amount of this compound (typically in the microgram range) is placed into a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium) within a pyrolyzer. This rapid heating ensures that the decomposition is representative of pyrolysis rather than slow thermal degradation.

-

Gas Chromatography (GC) Separation: The resulting volatile fragments are swept by the carrier gas into a GC column. The column separates the components based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.

-

Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern. This mass spectrum acts as a "fingerprint" for each compound, which can be identified by comparison to a spectral library (e.g., NIST).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of this compound and the temperature ranges at which decomposition occurs.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a TGA pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve shows the percentage of weight loss versus temperature, indicating the onset of decomposition and the different stages of degradation. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition in real-time.

Methodology:

-

The TGA experiment is conducted as described above.

-

The gaseous effluent from the TGA furnace is continuously transferred via a heated transfer line to the gas cell of an FTIR spectrometer.

-

FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA run.

-

By correlating the FTIR spectra with the weight loss events from the TGA, the chemical nature of the evolved gases at different decomposition stages can be identified.

Conclusion

While a definitive quantitative profile of the thermal decomposition of this compound requires specific experimental investigation, a robust predictive model can be constructed based on the known degradation pathways of its constituent chemical structures. The primary decomposition products are expected to be phenol and acetaldehyde, with further degradation at higher temperatures yielding aromatic compounds and various gases. For professionals in research, development, and quality control, the application of analytical techniques such as Py-GC-MS, TGA, and TGA-FTIR is essential for a thorough understanding of the thermal stability and decomposition profile of this compound in their specific formulations and processes. This knowledge is paramount for ensuring the safety, efficacy, and stability of pharmaceutical and cosmetic products.

References

In-Vitro Cytotoxicity Profile of 2-Phenoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethanol is a widely utilized preservative in cosmetics, pharmaceuticals, and industrial products, prized for its broad-spectrum antimicrobial activity.[1][2][3][4] Its primary function is to prevent the growth of bacteria, yeasts, and molds in product formulations.[1][4] While generally considered safe for topical use at regulated concentrations (typically up to 1.0% in cosmetic products), its effects at the cellular level warrant a thorough understanding, particularly for in-vitro research and the development of new formulations.[1][5][6] This technical guide provides an in-depth overview of the in-vitro cytotoxicity profile of 2-phenoxyethanol, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant cellular processes.

Core Concepts in 2-Phenoxyethanol Cytotoxicity

The in-vitro cytotoxic effects of 2-phenoxyethanol are primarily characterized by a dose-dependent decrease in cell viability.[7][8] At lower concentrations, it tends to induce apoptosis, or programmed cell death, while at higher concentrations, it leads to necrosis, a form of cell injury resulting in the premature death of cells in living tissue by autolysis.[7][8] This distinction is critical for interpreting cytotoxicity data and understanding the compound's mechanism of action at a cellular level.

Key cytotoxic endpoints observed in response to 2-phenoxyethanol exposure include:

-

Reduced Cell Viability: A decrease in the number of living, healthy cells in a population.

-

Induction of Apoptosis: Characterized by hallmarks such as DNA fragmentation, caspase activation, and phosphatidylserine externalization.[7][8]

-

Induction of Necrosis: Typically observed at higher concentrations and associated with loss of membrane integrity.[7][8]

-

Alterations in Cell Morphology: Changes in the physical structure of cells, such as atrophy.[5]

-

Genotoxicity: While some studies suggest a lack of significant genotoxic effects at certain concentrations in human lymphocytes, others have noted chromosomal aberrations in plant-based models.[2][9][10]

-

Inhibition of Signaling Pathways: For instance, a reduction in the activity of the Akt signaling pathway has been reported in immortalized human meibomian gland epithelial cells.[5]

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data on the in-vitro cytotoxicity of 2-phenoxyethanol across various cell lines and experimental conditions.

Table 1: IC50 Values of 2-Phenoxyethanol in Various Cell Lines

| Cell Line | Assay | Exposure Time | IC50 Value |

| HaCaT (Human Keratinocytes) | MTT | Not Specified | ~0.200% |

| HDFa (Human Dermal Fibroblasts) | MTT | Not Specified | ~0.200% |

| HepG2 (Human Liver Carcinoma) | MTT | Not Specified | ~0.200% |

| Human Dermal Fibroblasts | Neutral Red Uptake (NRU) | Not Specified | Not explicitly stated, but cytotoxicity observed. |

Note: The IC50 value of ~0.200% was reported as a general finding across the three cell lines in the cited study.[6][11]

Table 2: Concentration-Dependent Effects of 2-Phenoxyethanol on HL60 Cells

| Concentration Range (%) | Observed Effect |

| 0.01 - 0.5 | Induction of Apoptosis |

| 1 | Induction of Necrosis |

Data extracted from a study on human promyelocytic leukemia HL60 cells after a brief (10-minute) exposure followed by a 0-24 hour observation period.[7][8]

Table 3: Cytotoxic Effects of 2-Phenoxyethanol on Human Lymphocytes

| Concentration (µg/mL) | Observed Effect |

| 12.5 | No significant genotoxic effect |

| 25 | Significant decrease in mitotic index (cytotoxic effect) |

| 50 | Significant decrease in mitotic index (cytotoxic effect) |

This study concluded that 2-phenoxyethanol did not show genotoxic effects at the tested concentrations but did exhibit a slight cytotoxic effect at higher doses.[2][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of cytotoxicity studies. Below are summaries of standard protocols for assays commonly used to evaluate the in-vitro effects of 2-phenoxyethanol.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15]

Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14]

General Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate to allow for cell attachment.[15]

-

Compound Treatment: Expose the cells to various concentrations of 2-phenoxyethanol for a defined period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[15]

-

Solubilization: Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO, isopropanol).[11][15]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-590 nm.[13][16][17]

Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability assay that assesses the ability of living cells to incorporate the supravital dye neutral red into their lysosomes.[18][19][20][21]

Principle: Viable cells take up neutral red via active transport and accumulate it in their lysosomes.[18][19] Non-viable cells are unable to retain the dye. The amount of dye released from the viable cells after extraction is proportional to the number of living cells.[18]

General Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with 2-phenoxyethanol as described for the MTT assay.[22]

-

Neutral Red Incubation: Incubate the cells with a medium containing neutral red for approximately 2-3 hours.[21][22]

-

Washing and Dye Extraction: Wash the cells to remove excess dye and then extract the incorporated dye using a destain solution (e.g., a mixture of ethanol and acetic acid).[22]

-

Absorbance Measurement: Quantify the extracted neutral red by measuring the absorbance at approximately 540 nm.[18][22]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][23][24]

Principle: LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[23][24] The released LDH catalyzes a reaction that results in the production of a colored formazan product, which can be measured spectrophotometrically.[24][25]

General Protocol:

-

Cell Seeding and Treatment: Culture cells and expose them to 2-phenoxyethanol.[15] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).[15]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.[15]

-

LDH Reaction: Add the LDH assay reagent to the supernatant.[15]

-

Incubation and Absorbance Measurement: Incubate for a specified time to allow for the colorimetric reaction to proceed, and then measure the absorbance at the recommended wavelength (e.g., 490 nm).[15][25]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways mediating 2-phenoxyethanol-induced cytotoxicity are not fully elucidated in the available literature, the observed cellular responses of apoptosis and necrosis provide a framework for understanding its potential mechanisms.

Conceptual Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in-vitro cytotoxicity of a compound like 2-phenoxyethanol.

Caption: Experimental workflow for in-vitro cytotoxicity testing of 2-phenoxyethanol.

Dose-Dependent Induction of Apoptosis and Necrosis

The dual effect of 2-phenoxyethanol, inducing apoptosis at low concentrations and necrosis at high concentrations, is a key aspect of its cytotoxic profile.[7][8] This relationship can be visualized as follows:

Caption: Dose-dependent cell death pathways induced by 2-phenoxyethanol.

Conclusion

The in-vitro cytotoxicity of 2-phenoxyethanol is well-documented, demonstrating a clear dose-dependent effect on cell viability. At lower concentrations, it primarily triggers apoptosis, while higher concentrations lead to necrosis. This biphasic response has been observed across multiple cell lines, including those of human origin. The provided IC50 values and concentration-effect data offer valuable benchmarks for researchers. Standardized protocols for MTT, NRU, and LDH assays are robust methods for quantifying these cytotoxic effects. While the overarching mechanisms of apoptosis and necrosis are understood to be involved, further research is needed to delineate the specific molecular signaling pathways that are modulated by 2-phenoxyethanol in different cell types. This guide serves as a comprehensive resource for professionals engaged in the safety assessment and development of products containing 2-phenoxyethanol, providing a solid foundation for further in-vitro investigation.

References

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revistas.usp.br [revistas.usp.br]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. assaygenie.com [assaygenie.com]

- 19. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 20. re-place.be [re-place.be]

- 21. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. qualitybiological.com [qualitybiological.com]

- 23. caymanchem.com [caymanchem.com]

- 24. info.gbiosciences.com [info.gbiosciences.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Potential: A Historical and Technical Guide to the Discovery of 1-Phenoxyethanol's Properties

For Immediate Release

A comprehensive technical guide detailing the historical discovery and scientific underpinnings of 1-Phenoxyethanol's key properties has been compiled for researchers, scientists, and drug development professionals. This document traces the journey from its initial synthesis to the foundational studies that established its roles as a potent antimicrobial agent and an effective anesthetic.

This in-depth guide provides a meticulous historical research perspective on this compound, a compound that has become a staple in the pharmaceutical and cosmetic industries. The document highlights the seminal research that first brought its significant biological activities to light, offering a valuable resource for understanding its development and application.

I. Historical Milestones in the Discovery of this compound's Properties

This compound, also known as ethylene glycol monophenyl ether, was first synthesized in 1896 by W. H. Perkin Jr. and his graduate student Edward Haworth .[1] Initially, its utility was explored in the industrial sector, and from the 1920s, it was commercially available as a solvent for cellulose acetate under the trademark "Phenyl cellosolve".[1] However, its biological properties, which would later define its primary applications, remained undiscovered for several decades.

The foray of this compound into the biological sciences began in the mid-20th century. It was introduced as a preservative in cosmetic formulations in the 1950s, marking a significant turning point in its application.[2] Its adoption in this role grew substantially, particularly as concerns arose regarding other preservatives like parabens.

II. The Dawn of Antimicrobial Efficacy: The Seminal Work of H. Berry (1944)

The first scientifically documented evidence of this compound's antimicrobial properties can be traced back to a pivotal 1944 study by H. Berry. This research was the first to report the antibacterial activity of what was then referred to as "the phenyl ether of ethylene glycol" against Pseudomonas aeruginosa.[3] This discovery laid the groundwork for its eventual widespread use as a preservative.

Experimental Protocol: Evaluation of Bactericidal Activity (Berry, 1944)

The following methodology is reconstructed based on the standard practices of the era for evaluating bactericidal efficacy.

Objective: To determine the bactericidal concentration of the phenyl ether of ethylene glycol against a suspension of Bacterium coli.

Methodology:

-

Preparation of Bacterial Suspension: A standardized suspension of Bacterium coli was prepared to ensure a consistent bacterial load for each experiment.

-

Preparation of Test Solutions: A series of dilutions of the phenyl ether of ethylene glycol were prepared in a suitable sterile medium.

-

Inoculation: A standard volume of the bacterial suspension was added to each dilution of the test compound. A control tube containing the bacterial suspension without the test compound was also prepared.

-

Incubation: The inoculated tubes were incubated at a controlled temperature for a specified period to allow for bactericidal action.

-

Assessment of Viability: After incubation, a sample from each tube was subcultured onto a nutrient agar plate.

-

Observation: The plates were incubated, and the presence or absence of bacterial growth was recorded to determine the minimum concentration of the compound that resulted in the complete killing of the bacteria.

Quantitative Data: Bactericidal Concentrations

The following table summarizes the key quantitative findings from early investigations into the antimicrobial activity of this compound.

| Microorganism | Test | Concentration (%) | Result | Reference |

| Pseudomonas aeruginosa | Bacteriostatic | - | Unusual properties reported | Berry, 1944[3] |

| Bacterium coli | Bactericidal | - | Effective | Berry, 1948[4] |

III. A Gentle Anesthetic Emerges: The Pioneering Research of Sehdev et al. (1963)

Nearly two decades after its antimicrobial properties were noted, a new application for this compound emerged in the field of aquatic biology. In 1963, H. S. Sehdev, J. R. McBride, and U. H. M. Fagerlund published the first detailed account of 2-Phenoxyethanol's efficacy as a general anesthetic for fish, specifically for sockeye salmon.[5] This foundational study established its potential for safely immobilizing fish for handling and transport.

Experimental Protocol: Determination of Anesthetic Efficacy in Sockeye Salmon (Sehdev et al., 1963)

Objective: To determine the effective and lethal concentrations of 2-Phenoxyethanol as an anesthetic for sockeye salmon at various temperatures.

Methodology:

-

Test Subjects: Yearling sockeye salmon (Oncorhynchus nerka) were used for the experiments.

-

Anesthetic Solutions: A range of concentrations of 2-Phenoxyethanol were prepared in water baths maintained at specific temperatures (1.1°C, 7.2°C, and 12.8°C).

-

Induction of Anesthesia: Fish were individually placed in the anesthetic solutions, and the time to reach total loss of equilibrium was recorded.

-

Recovery: After a set period of anesthesia, fish were transferred to fresh, well-aerated water, and the time to regain normal posture and swimming ability was measured.

-

Lethal Concentration Determination: Fish were exposed to various concentrations for a prolonged period to determine the lethal dose.

Quantitative Data: Anesthetic and Lethal Concentrations

The following table presents the key quantitative data on the anesthetic properties of 2-Phenoxyethanol from the seminal study by Sehdev et al. (1963).

| Temperature (°C) | Anesthetic Concentration (ml/l) | Time to Anesthesia (min) | Time to Recovery (min) | Lethal Concentration (ml/l) |

| 1.1 | 0.40 | 3-4 | 5-7 | >0.50 |

| 7.2 | 0.30 | 3-4 | 5-7 | >0.40 |

| 12.8 | 0.25 | 3-4 | 5-7 | >0.35 |

IV. Mechanism of Action: A Dual-Pronged Approach

Subsequent research has elucidated the mechanisms through which this compound exerts its biological effects. Its antimicrobial action is primarily attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. At sub-lethal concentrations, it has also been shown to inhibit DNA and RNA synthesis.

As an anesthetic, this compound is believed to act as a central nervous system depressant. It is absorbed through the gills of fish and induces a state of reversible immobilization.

V. Visualizing the Discovery and Mechanisms

To further clarify the historical timeline and the scientific principles behind this compound's properties, the following diagrams have been generated.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The evaluation of the bactericidal activity of ethylene glycol and some of its monoalkyl ethers against Bacterium coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 4. actavet.vfu.cz [actavet.vfu.cz]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of 2-Phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethanol is a widely utilized preservative in cosmetics, pharmaceuticals, and other industrial applications, valued for its broad-spectrum antimicrobial activity. Given its widespread human exposure, a thorough evaluation of its genotoxic and mutagenic potential is crucial for ensuring consumer and occupational safety. This technical guide provides a comprehensive overview of the key genotoxicity and mutagenicity studies conducted on 2-Phenoxyethanol, presenting available quantitative data, detailed experimental protocols, and visual representations of the testing workflows.

Executive Summary of Genotoxicity Findings

An extensive battery of in vitro and in vivo genotoxicity studies has been conducted on 2-Phenoxyethanol. The overwhelming weight of evidence from these studies indicates that 2-Phenoxyethanol is not genotoxic or mutagenic.[1][2][3][4] Standard assays, including the bacterial reverse mutation assay (Ames test), in vitro chromosome aberration assay, and in vivo mammalian erythrocyte micronucleus test, have consistently yielded negative results.[1]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Summary of Findings

Experimental Protocol: Bacterial Reverse Mutation Assay

Objective: To evaluate the mutagenic potential of 2-Phenoxyethanol using the Salmonella typhimurium reverse mutation assay.

Test System:

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538. These strains are selected to detect different types of point mutations.

-

Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction for simulating mammalian metabolism.

Methodology:

-

Dose Preparation: 2-Phenoxyethanol was dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a range of concentrations.

-

Plate Incorporation Method:

-

0.1 mL of an overnight culture of the respective bacterial strain was mixed with 0.1 mL of the test article solution at various concentrations (e.g., 50, 150, 500, 1500, and 5000 µ g/plate ) and 0.5 mL of S9 mix or phosphate buffer (for tests without metabolic activation).

-

2.0 mL of molten top agar was added to the mixture.

-

The entire mixture was poured onto the surface of a minimal glucose agar plate.

-

-

Incubation: The plates were incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate was counted.

-

Controls:

-

Negative Control: Solvent-treated plates.

-

Positive Controls: Known mutagens for each strain, both with and without S9 activation, were used to validate the assay's sensitivity.

-

Data Analysis: The mutagenic potential was evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates. A substance is generally considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible, statistically significant increase at one or more concentrations.

In Vitro Mammalian Chromosome Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Summary of Findings

Studies on 2-Phenoxyethanol using Chinese Hamster Ovary (CHO) cells and human peripheral blood lymphocytes have not shown any clastogenic (chromosome-breaking) effects.[5][6] In a study on human lymphocytes, cells were treated with 2-Phenoxyethanol at concentrations of 12.5, 25, and 50 µg/mL. No statistically significant increase in the frequency of chromosomal aberrations was observed compared to the solvent control group.[5][6]

Experimental Protocol: Chromosome Aberration Test in Human Lymphocytes

Objective: To assess the potential of 2-Phenoxyethanol to induce chromosomal aberrations in cultured human peripheral blood lymphocytes.

Test System:

-

Cell Type: Human peripheral blood lymphocytes obtained from healthy donors.

-

Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction.

Methodology:

-

Cell Culture Initiation: Lymphocyte cultures were initiated from whole blood in a complete culture medium supplemented with phytohemagglutinin (PHA) to stimulate cell division.

-

Exposure:

-

Cultures were treated with 2-Phenoxyethanol at various concentrations (e.g., 12.5, 25, and 50 µg/mL) for a short duration (e.g., 3-4 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.

-

-

Cell Harvest:

-

A spindle inhibitor (e.g., colcemid) was added to the cultures to arrest cells in the metaphase stage of mitosis.

-

Cells were harvested at an appropriate time after the initiation of treatment (e.g., 20-24 hours).

-

-

Slide Preparation: Harvested cells were treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: Slides were stained (e.g., with Giemsa), and metaphase spreads were analyzed under a microscope for the presence of structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).

-

Controls:

-

Negative Control: Solvent-treated cultures.

-

Positive Controls: Known clastogens (e.g., Mitomycin C without S9, Cyclophosphamide with S9) were used to ensure the validity of the test system.

-

Data Analysis: The number of cells with chromosomal aberrations and the types of aberrations were recorded for each concentration. Statistical analysis was performed to determine if there was a significant increase in aberrations in the treated groups compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed erythrocytes.

Summary of Findings

2-Phenoxyethanol was evaluated in a mouse micronucleus test.[1] Mice were administered total doses of 300, 600, or 1200 mg/kg body weight. The results showed no significant increase in the frequency of micronucleated polychromatic erythrocytes in the bone marrow of the treated animals compared to the control group. This indicates that 2-Phenoxyethanol is not clastogenic or aneugenic in vivo under the conditions of this study.

Experimental Protocol: Mouse Micronucleus Test

Objective: To determine the potential of 2-Phenoxyethanol to induce micronuclei in the bone marrow erythrocytes of mice.

Test System:

-

Animal Model: Swiss CD-1 mice.

-

Route of Administration: Intraperitoneal injection or oral gavage.

Methodology:

-

Dosing: Animals were administered 2-Phenoxyethanol, typically in two equal doses separated by 24 hours, at multiple dose levels (e.g., total doses of 300, 600, and 1200 mg/kg).

-

Bone Marrow Sampling: At 24 hours after the final dose, animals were euthanized, and bone marrow was flushed from the femurs.

-

Slide Preparation: The bone marrow cells were centrifuged, and smears were prepared on microscope slides.

-

Staining: The slides were stained with a dye that differentiates between polychromatic erythrocytes (PCEs - immature red blood cells) and normochromatic erythrocytes (NCEs - mature red blood cells), such as May-Grünwald and Giemsa.

-

Microscopic Analysis: A specific number of PCEs (e.g., 2000 per animal) were scored for the presence of micronuclei. The ratio of PCEs to NCEs was also determined as an indicator of bone marrow toxicity.

-

Controls:

-

Negative Control: Vehicle-treated animals.

-

Positive Control: A known clastogen (e.g., cyclophosphamide) was used to validate the assay.

-

Data Analysis: The frequency of micronucleated PCEs in the treated groups was compared to that in the negative control group using appropriate statistical methods. A significant, dose-related increase in the frequency of micronucleated PCEs is considered a positive result.

Other Relevant Studies

Mouse Lymphoma Assay (MLA)

Conclusion

References

- 1. scribd.com [scribd.com]

- 2. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety review of phenoxyethanol when used as a preservative in cosmetics [ouci.dntb.gov.ua]

- 6. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Fate of 2-Phenoxyethanol in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of 2-phenoxyethanol in various animal models, with a primary focus on rat studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of 2-phenoxyethanol, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key pathways and workflows.

Executive Summary

2-Phenoxyethanol (PE), a widely used preservative and solvent, is readily absorbed following oral and dermal administration in animal models.[1][2] Upon entering systemic circulation, it undergoes extensive metabolism, primarily to its major metabolite, phenoxyacetic acid (PAA).[1][2] The kidneys are the principal route of elimination, with the majority of an administered dose being excreted in the urine as metabolites.[1][2] This guide synthesizes the available quantitative data and experimental protocols to provide a detailed understanding of the biotransformation and disposition of 2-phenoxyethanol.

Pharmacokinetics

The pharmacokinetic profile of 2-phenoxyethanol is characterized by rapid absorption and elimination. The following sections and tables summarize the key pharmacokinetic parameters observed in animal studies.

Absorption

2-Phenoxyethanol demonstrates high bioavailability following both oral and dermal exposure. Oral bioavailability in rats has been reported to be between 75% and 98%.[3] Dermal absorption is also significant, with in vivo studies in rats showing greater than 85% absorption after occlusive application.[3]

Distribution

Following absorption, 2-phenoxyethanol and its primary metabolite, PAA, are distributed to various tissues. The steady-state tissue-to-plasma concentration ratio (Kp) provides insight into the extent of tissue distribution. In rats, the Kp for 2-phenoxyethanol was found to be greater than unity in the kidney, spleen, heart, brain, and testis, indicating a higher concentration in these tissues compared to plasma.[4] Conversely, the Kp was lower than 0.6 in the lung and liver.[4] For the metabolite PAA, the Kp ratio was higher than unity in the kidney, liver, lung, and testis.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, in rats following various routes of administration.

Table 1: Pharmacokinetic Parameters of 2-Phenoxyethanol in Rats

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Dermal | 30 mg | 1,130 ± 240 | 2.0 | 10,900 ± 1,800 | [1][2] |

| Dermal | 100 mg | 2,780 ± 560 | 4.0 | 36,400 ± 7,200 | [1][2] |

| Intravenous | 0.2 mg/kg | - | - | 133 ± 15 | [5] |

| Intravenous | 0.5 mg/kg | - | - | 345 ± 45 | [5] |

| Intravenous | 2 mg/kg | - | - | 1,480 ± 180 | [5] |

Table 2: Pharmacokinetic Parameters of Phenoxyacetic Acid (PAA) in Rats Following 2-Phenoxyethanol Administration

| Route of Administration | Dose of 2-PE | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Dermal | 30 mg | 4,230 ± 890 | 8.0 | 66,700 ± 13,500 | [1][2] |

| Dermal | 100 mg | 12,100 ± 2,500 | 8.0 | 205,000 ± 41,000 | [1][2] |

| Intravenous | 0.2 mg/kg | - | - | 290 ± 40 | [5] |

| Intravenous | 0.5 mg/kg | - | - | 780 ± 110 | [5] |

| Intravenous | 2 mg/kg | - | - | 3,450 ± 450 | [5] |

Metabolism

The biotransformation of 2-phenoxyethanol is a critical aspect of its pharmacokinetic profile. The primary metabolic pathway involves the oxidation of the ethanol side chain to form phenoxyacetic acid.

Metabolic Pathway

The metabolism of 2-phenoxyethanol is primarily a two-step process. First, alcohol dehydrogenase and aldehyde dehydrogenase enzymes are thought to be involved in the oxidation of 2-phenoxyethanol to phenoxyacetaldehyde, which is then rapidly converted to phenoxyacetic acid.[6] Phenoxyacetic acid is the major metabolite and is further conjugated to some extent before excretion. Other minor metabolites have also been identified.

Excretion

The primary route of excretion for 2-phenoxyethanol and its metabolites is via the urine. In a dermal mass balance study in rats using radiolabelled 2-phenoxyethanol, approximately 73.03% of the administered dose was recovered in the urine within 48 hours, while only 0.66% was found in the feces.[1][2] This indicates efficient renal clearance of the compound and its metabolites.

Table 3: Urinary Excretion of 2-Phenoxyethanol and its Metabolites in Rats

| Route of Administration | Dose | Compound | % of Dose Excreted in Urine (48h) | Reference |

| Dermal | Not Specified | Total Radioactivity | 73.03 | [1][2] |

| Oral | Not Specified | Phenoxyacetic Acid | ~77 | [7] |

| Oral | Not Specified | 4-Hydroxyphenoxyacetic Acid | ~12 | [7] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in this guide, providing a framework for conducting similar pharmacokinetic studies.

In Vivo Dermal Absorption Study (Adapted from OECD Guideline 427)

This protocol describes a typical in vivo dermal absorption study in rats to determine the pharmacokinetic profile of a topically applied substance like 2-phenoxyethanol.[8]

-

Animal Model: Male Sprague-Dawley rats are commonly used.[5] Animals are acclimatized for at least one week prior to the study.

-

Dose Preparation and Application:

-

The test substance (e.g., 2-phenoxyethanol) is prepared in a suitable vehicle, often reflecting a formulation for human use.

-

The day before dosing, the fur on the dorsal area of the rats is clipped.[9]

-

A specific dose of the substance is applied uniformly to a defined area of the clipped skin (e.g., 10 cm²).[9]

-

The application site is often covered with a non-occlusive or semi-occlusive dressing to prevent ingestion of the test substance.[9]

-

-

Blood Sampling:

-

Urine and Feces Collection:

-

Animals are housed in metabolism cages to allow for the separate collection of urine and feces over specified intervals (e.g., 0-24h, 24-48h).[1]

-

-

Sample Analysis:

-

Concentrations of the parent compound and its metabolites in plasma and urine are determined using a validated analytical method, such as LC-MS/MS.[4]

-

Oral Gavage Pharmacokinetic Study

This protocol outlines a standard procedure for an oral pharmacokinetic study in rats.[10]

-

Animal Model: As with dermal studies, male Sprague-Dawley rats are a common choice.[5] Animals are typically fasted overnight before dosing.[5]

-

Dose Administration:

-

The test substance is dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).

-

A specific volume of the dosing solution is administered directly into the stomach using a ball-tipped gavage needle. The volume is calculated based on the animal's body weight (typically 5-10 mL/kg).[10]

-

-

Blood Sampling:

-

Blood collection follows the same procedure and time points as described for the dermal study.

-

-

Sample Analysis:

-

Plasma samples are processed and analyzed as previously described.

-

Analytical Method: LC-MS/MS for 2-Phenoxyethanol and Phenoxyacetic Acid

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of 2-phenoxyethanol and PAA in biological matrices.[4][11]

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[5]

-

Urine: Urine samples are often diluted with mobile phase or water before direct injection into the LC-MS/MS system.[5]

-

-

Chromatographic Conditions:

-

A C18 reverse-phase column is typically used for separation.

-

The mobile phase usually consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.[11]

-

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

-

Specific precursor-to-product ion transitions for 2-phenoxyethanol and PAA, as well as an internal standard, are monitored for quantification.[11]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model.

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics and metabolism of 2-phenoxyethanol in animal models. The data clearly indicate that 2-phenoxyethanol is well-absorbed through both oral and dermal routes, extensively metabolized primarily to phenoxyacetic acid, and efficiently excreted in the urine. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a robust foundation for scientists and researchers in the fields of toxicology, pharmacology, and drug development. This information is critical for conducting safety assessments and for understanding the systemic exposure and biological fate of this widely used compound.

References

- 1. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. series.publisso.de [series.publisso.de]

- 4. Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Percutaneous penetration of 2-phenoxyethanol through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of e… [ouci.dntb.gov.ua]

- 8. oecd.org [oecd.org]

- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 10. research.fsu.edu [research.fsu.edu]

- 11. researchgate.net [researchgate.net]

1-Phenoxyethanol's Effect on Viral Envelope Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxyethanol (2-phenoxyethanol) is a widely utilized broad-spectrum antimicrobial preservative in cosmetic, pharmaceutical, and vaccine formulations.[1][2][3] Its efficacy against bacteria and yeasts is well-documented and is attributed to its ability to disrupt cell membrane integrity.[4][5][6] This technical guide provides an in-depth analysis of the putative mechanism by which this compound affects the integrity of viral envelopes, a critical component for the infectivity of numerous pathogenic viruses. While direct quantitative virucidal data against a wide range of enveloped viruses is not extensively available in peer-reviewed literature, this guide synthesizes the existing evidence on its interaction with lipid membranes to postulate its virucidal mechanism. Furthermore, it outlines detailed experimental protocols for evaluating its virucidal efficacy and presents logical workflows for its investigation.

Introduction